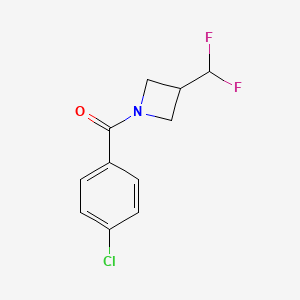

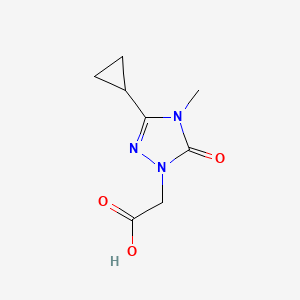

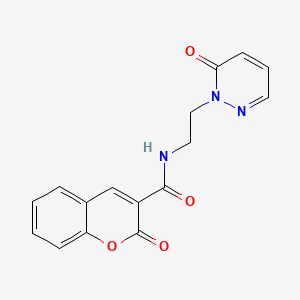

![molecular formula C20H18N2O6 B2997820 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate CAS No. 1203073-88-4](/img/structure/B2997820.png)

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, some novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have been synthesized . The synthetic approach involved the base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone to afford a chalcone, which was transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group furnished the isoxazole scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone afforded a chalcone, which was transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group furnished the isoxazole scaffold .科学的研究の応用

Antimicrobial and Antioxidant Activities

Some novel isoxazole derivatives, including those with benzodioxane structures, have been synthesized and evaluated for their antimicrobial and antioxidant activities. The presence of biologically active pharmacophores like benzodioxane and peptide bonds in these compounds has led to promising results in terms of their biological activities. Molecular docking has further characterized some compounds as potentially strong antimicrobial agents, with several showing strong antioxidant activity as well (Pothuri, Machiraju, & Rao, 2020).

Synthesis and Physicochemical Properties

Research has focused on the synthesis of novel compounds with dihydro-1H-1,2,4-triazol-5-one derivatives, characterized by their antioxidant activities and physicochemical properties. Such studies aim to understand the compounds' reducing power, free radical scavenging, and metal chelating activities, comparing them to standard antioxidants. Moreover, the lipophilicity and kinetic parameters of these compounds are evaluated, providing a comprehensive understanding of their chemical behavior and potential applications (Yüksek et al., 2015).

Neuroprotection and Excitatory Amino Acid Receptor Antagonism

Research into excitatory amino acid (EAA) receptors has led to the development of novel EAA receptor antagonists, using specific agonists as leads. These compounds are synthesized and evaluated for their pharmacology and neuroprotection capabilities, particularly in the context of excitatory effects induced by specific agonists. Such studies contribute to the understanding of EAA receptors' role in neurological functions and their potential as targets for therapeutic intervention (Krogsgaard-Larsen et al., 1991).

Fungicidal Activity

Novel compounds have been synthesized and evaluated for their fungicidal activities against various phytopathogenic fungi. The development of such compounds involves practical synthesis methods and in vitro evaluations to demonstrate their efficacy. Particularly, some compounds have shown moderate to high activities, comparable to control substances, suggesting their potential as fungicidal candidates for crop protection (Yang et al., 2017).

将来の方向性

The future directions for research on “(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate” could include further exploration of its synthesis, characterization, and potential biological activity. The development of novel isoxazole derivatives bearing biologically active pharmacophores like benzodioxane and peptide bond could also be of interest .

特性

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-2-24-19-15(4-3-7-21-19)20(23)27-12-14-11-17(28-22-14)13-5-6-16-18(10-13)26-9-8-25-16/h3-7,10-11H,2,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAHNVYSMNPPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

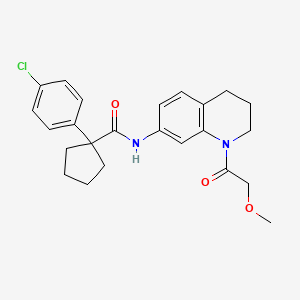

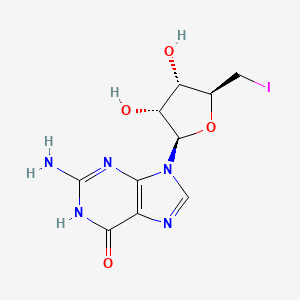

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

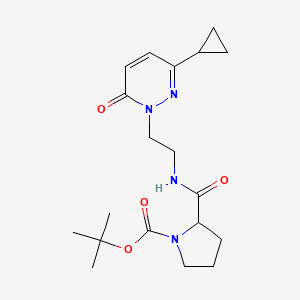

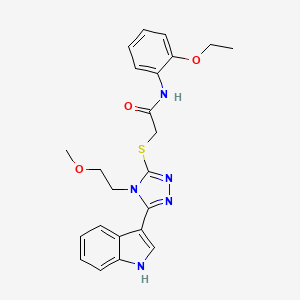

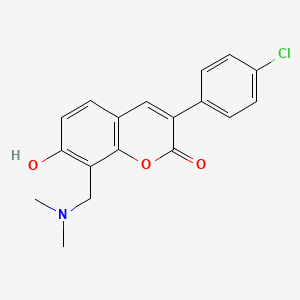

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2997752.png)

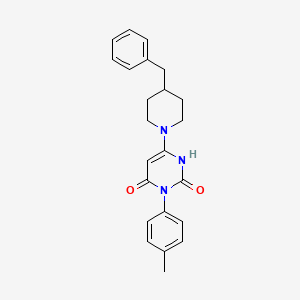

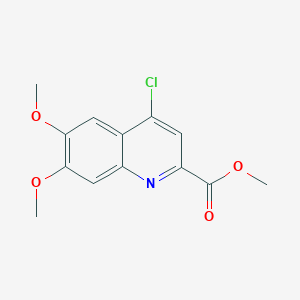

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2997755.png)